molecular formula C21H32N2O3 B11046589 4-ethyl-N-{1-[(4-methoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}cyclohexanecarboxamide

4-ethyl-N-{1-[(4-methoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}cyclohexanecarboxamide

Cat. No.: B11046589
M. Wt: 360.5 g/mol
InChI Key: WTFMLUMQTDIBNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethyl-N-{1-[(4-methoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}cyclohexanecarboxamide is a complex organic compound with a unique structure that includes a cyclohexane ring, an amide group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-{1-[(4-methoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}cyclohexanecarboxamide typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylamine with an appropriate acylating agent to form an intermediate. This intermediate is then reacted with 4-ethylcyclohexanecarboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve the use of catalysts to enhance the reaction rate and yield. For example, the use of Co-NiO dual catalysts has been reported to improve the efficiency of the reaction, making it more suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-{1-[(4-methoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-ethyl-N-{1-[(4-methoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}cyclohexanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ethyl-N-{1-[(4-methoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethyl-N-{1-[(4-methoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}cyclohexanecarboxamide is unique due to its specific structural features, such as the combination of a cyclohexane ring and a methoxyphenyl group. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C21H32N2O3

Molecular Weight

360.5 g/mol

IUPAC Name

4-ethyl-N-[1-(4-methoxyanilino)-3-methyl-1-oxobutan-2-yl]cyclohexane-1-carboxamide

InChI

InChI=1S/C21H32N2O3/c1-5-15-6-8-16(9-7-15)20(24)23-19(14(2)3)21(25)22-17-10-12-18(26-4)13-11-17/h10-16,19H,5-9H2,1-4H3,(H,22,25)(H,23,24)

InChI Key

WTFMLUMQTDIBNP-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)C(=O)NC(C(C)C)C(=O)NC2=CC=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.